2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide; trifluoroacetic acid
Description
This compound features a 1,3,4-thiadiazole core substituted with a piperazinyl-sulfanyl group at position 5 and an isopropyl acetamide moiety at position 2. The trifluoroacetic acid (TFA) counterion enhances solubility, a common strategy in drug design to improve bioavailability . Its synthesis likely involves refluxing a thiadiazole intermediate with piperazine in dry benzene using triethylamine (TEA) as a base, a method analogous to procedures described in .
Key structural attributes:
- 1,3,4-Thiadiazole ring: Imparts metabolic stability and electron-deficient properties, favoring interactions with biological targets .
- Piperazinyl-sulfanyl group: Enhances hydrogen bonding and solubility; the unsubstituted piperazine offers flexibility for modifications .
- TFA counterion: Improves aqueous solubility, critical for in vivo applications .
Properties
IUPAC Name |
2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propan-2-ylacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS2.C2HF3O2/c1-8(2)13-9(17)7-18-11-15-14-10(19-11)16-5-3-12-4-6-16;3-2(4,5)1(6)7/h8,12H,3-7H2,1-2H3,(H,13,17);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPRBJSOZZKYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCNCC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multi-step procedures. The process begins with the formation of the thiadiazole ring, followed by the introduction of the piperazine moiety. The final step involves the attachment of the acetamide group. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with analogues from the evidence:
Key Observations
Piperazine Modifications :
- The target compound’s unsubstituted piperazine contrasts with fluorophenyl (4g) or benzodioxolyl (ASN90) derivatives. Bulky substituents (e.g., cyclopropanecarbonyl in ) may hinder membrane permeability but improve target binding, while simpler groups enhance solubility .
- Piperazine rings in analogues like 4g and ASN90 are critical for bioactivity, suggesting the target’s piperazine could be tailored for specific therapeutic applications .
Sulfanyl vs. Thioether Groups :
- The sulfanyl (-S-) linker in the target is structurally similar to benzylthio () or methylthio () groups. Sulfanyl groups improve stability and facilitate interactions with cysteine residues in enzymes .
Counterion Effects: The TFA counterion in the target mirrors the hydrochloride salt in ASN90 , enhancing solubility for in vivo studies. This contrasts with non-salt forms (e.g., 4g, 3a-g), which may exhibit lower bioavailability.
Research Implications
- Structure-Activity Relationship (SAR) : The target’s structural simplicity offers a template for optimizing piperazine and acetamide substituents to enhance potency or selectivity.
- Synthetic Feasibility : and describe scalable synthesis routes using TEA and dry benzene, suggesting the target can be efficiently produced .
- Toxicity Profile : The isopropyl group may reduce toxicity compared to halogenated analogues (e.g., 4g, 3a-g), warranting further in vivo studies .
Biological Activity
The compound 2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide; trifluoroacetic acid is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 399.4 g/mol. Its structure includes a piperazine ring and a thiadiazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. A study highlighted that certain thiadiazole derivatives showed promising cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, a related compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent activity .
The mechanism through which thiadiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization and interference with cellular signaling pathways. In silico docking studies have suggested that these compounds can bind to tubulin, disrupting microtubule formation essential for mitosis .
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties. A study found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the piperazine ring in the structure may enhance the interaction with microbial targets .
Neuroprotective Effects
Some studies suggest that piperazine-containing thiadiazoles may offer neuroprotective effects. They potentially inhibit nitric oxide synthase, reducing neurotoxicity associated with neurodegenerative diseases . This aspect highlights their potential in treating conditions like Alzheimer's and Parkinson's disease.
Study 1: Anticancer Activity Evaluation
In a recent study published in Drug Target Insights, researchers synthesized various thiadiazole derivatives and evaluated their anticancer activities. One compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells, showcasing its potential as an effective anticancer agent .
Study 2: Antimicrobial Testing
Another research effort focused on testing the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The results indicated that several compounds significantly inhibited bacterial growth at low concentrations (≤ 10 µg/mL), suggesting their potential as new antimicrobial agents .
Q & A
Q. Table 1: Synthesis Parameters for 1,3,4-Thiadiazole Derivatives
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, POCl₃ | 90°C | 3 hrs | ~65% |
| 2 | Ammonia (pH adjustment) | RT | 1 hr | - |
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., acetamide N-H resonance at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₅O₂S₂: calculated 317.06, observed 317.05) .
- X-Ray Diffraction : For crystalline derivatives, analyze bond lengths/angles (e.g., C-S bond in thiadiazole: 1.68 Å) .
Basic: What safety precautions are necessary when handling trifluoroacetic acid (TFA) in this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of TFA vapors.
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- First Aid : For skin contact, rinse immediately with water (≥15 minutes) and seek medical attention .
Advanced: How can researchers optimize coupling reactions involving the piperazine moiety to minimize byproducts?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen.
- Base Optimization : Employ K₂CO₃ (1.2 equiv) to deprotonate thiol groups and facilitate sulfanyl coupling .
- Temperature Control : Stir at room temperature to avoid over-alkylation .
Q. Table 2: Reaction Optimization for Piperazine Coupling
| Parameter | Optimal Condition | Effect |
|---|---|---|
| Solvent | DMF | Enhances solubility of intermediates |
| Base | K₂CO₃ (1.2 equiv) | Prevents side reactions |
| Temperature | 25°C | Reduces decomposition |
Advanced: How to resolve discrepancies in biological activity data across assays?
Methodological Answer:
- Dose-Response Curves : Use standardized concentrations (e.g., 0.1–100 µM) to assess IC₅₀ variability.
- Cell Line Validation : Compare activity in multiple lines (e.g., HeLa vs. MCF-7) to rule out cell-specific effects.
- Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance (p < 0.05) .
Advanced: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions.
- Salt Formation : Trifluoroacetic acid (TFA) counterions enhance aqueous solubility via ionic interactions .
- Micellar Systems : Incorporate surfactants (e.g., Tween-80) in buffer formulations .
Advanced: How can computational modeling aid in understanding the compound’s mechanism?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
